Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
Description
Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (CAS: 111042-91-2) is a heterocyclic compound with the molecular formula C₉H₈N₂O₂S and a molecular weight of 208.24 g/mol . It features a fused thieno[2,3-c]pyridine core, with an amino group at position 3 and a methyl ester at position 2. This compound serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly in oncology and antiviral research. Its synthesis involves multi-step protocols, including bromination and Pd-catalyzed coupling reactions .
Properties
IUPAC Name |
methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)8-7(10)5-2-3-11-4-6(5)14-8/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAFWMASRDVMQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233795 | |
| Record name | Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111042-91-2 | |
| Record name | Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111042-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack-Arnold Reaction for Pyridine Intermediate Formation
The construction of the pyridine core often begins with the Vilsmeier-Haack-Arnold reaction, which facilitates cyclization of alkylidene malononitriles into 2-chloro-3-cyanopyridines. For example, alkylidene malononitriles derived from α-methylene ketones undergo cyclization in the presence of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 70–80°C. This method yields 2-chloro-3-cyanopyridines (4a–g ), critical intermediates for subsequent thiophene ring formation (Scheme 1).
Key Reaction Conditions:
Thiophene Ring Closure via Nucleophilic Substitution
The thiophene ring is typically introduced through nucleophilic aromatic substitution (SNAr) between 2-chloro-3-cyanopyridines and methyl thioglycolate. For instance, 2-chloro-3-cyanopyridine (4f ) reacts with methyl thioglycolate in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (5f ) in 98% yield. Adapting this to the [2,3-c] isomer would require regiospecific control during cyclization, potentially through steric or electronic modulation of the pyridine precursor.
Mechanistic Considerations:
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The cyano group at position 3 activates the pyridine ring for nucleophilic attack at position 2.
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Intramolecular cyclization proceeds via thiolate intermediate formation, followed by ring closure (Scheme 2).
Adaptation to [2,3-c] Isomer Synthesis
Regioselective Cyclization Challenges
The [2,3-c] isomer necessitates a pyridine precursor with substituents that direct cyclization to the c-position. This could involve:
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Starting Material Design: Using 3-chloro-2-cyanopyridines instead of 2-chloro-3-cyanopyridines to invert reactivity.
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Directed Metalation: Employing ortho-directing groups (e.g., methoxy) to guide thiophene ring formation.
Hypothetical Pathway (Scheme 3):
Palladium-Catalyzed Cross-Coupling for Functionalization
Palladium-mediated reactions, such as Suzuki-Miyaura couplings, enable late-stage diversification. For example, 2,6-dichloronicotinonitrile (8 ) undergoes cross-coupling with aryl boronic acids (Pd(PPh₃)₄, dioxane, reflux) to introduce substituents at the 6-position. Adapting this to the [2,3-c] system could allow for the incorporation of electron-withdrawing groups (e.g., CF₃) to modulate electronic properties.
Case Study:
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Cross-coupling of 2-chloro-6-(4-methoxyphenyl)-3-cyanopyridine (20 ) with ethyl thioglycolate yields ethyl thieno[2,3-b]pyridine-2-carboxylate (22 ) after deprotection. Analogous steps for the [2,3-c] isomer would require careful optimization to prevent regioisomeric byproducts.
Critical Analysis of Methodologies
Yield Optimization Challenges
Reported yields for thieno[2,3-b]pyridine synthesis range widely:
| Step | Yield (%) | Conditions | Source |
|---|---|---|---|
| Vilsmeier-Haack | 10–15 | POCl₃, DMF, KF/NP, 80°C | |
| SNAr Cyclization | 35–98 | K₂CO₃, DMF, rt–50°C | |
| Suzuki Cross-Coupling | 40–60 | Pd(PPh₃)₄, dioxane, reflux |
For the [2,3-c] isomer, yields may be lower due to increased steric hindrance or competing reaction pathways.
Functional Group Compatibility
The amino group at position 3 is susceptible to oxidation and nucleophilic substitution. Protecting strategies include:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in heterocyclic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or amines .
Scientific Research Applications
Pharmaceutical Development
Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its applications include:
- Anti-inflammatory Agents : The compound is utilized to synthesize potential anti-inflammatory drugs through structural modifications based on related compounds .
- Cancer Research : It has been evaluated for its growth inhibitory effects on human tumor cell lines, showing promising results with low GI50 values .
- Inhibitors of Kinase Activity : Compounds derived from this compound are explored as inhibitors of the IκB kinase (IKK) complex, which is implicated in autoimmune diseases and cancer .
Table 1: Pharmaceutical Applications
| Application | Description |
|---|---|
| Anti-inflammatory agents | Synthesis of drugs targeting inflammation |
| Cancer treatment | Growth inhibition in tumor cell lines |
| Kinase inhibitors | Inhibition of IKK complex for treating autoimmune diseases and cancer |
Biochemical Research
In biochemical research, this compound is employed to investigate enzyme interactions and metabolic pathways. It provides insights into cellular processes that could lead to the identification of new therapeutic targets.
- Enzyme Interaction Studies : The compound's structure allows it to interact with various enzymes, facilitating studies on metabolic pathways relevant to disease mechanisms .
Material Science
This compound is also significant in material science:
- Organic Semiconductors : The compound is utilized in developing novel materials essential for electronic devices and renewable energy technologies, such as solar cells .
Agricultural Chemistry
In agricultural chemistry, this compound plays a role in formulating agrochemicals aimed at improving crop resilience and yield. This application addresses challenges related to food security and sustainable agriculture practices.
Analytical Chemistry
The compound is used as a standard in chromatographic techniques, aiding in the accurate quantification of similar compounds within complex mixtures. This application is crucial for ensuring quality control in pharmaceutical and chemical manufacturing.
Case Study 1: Cancer Research
A study investigated the synthesis of aminodi(hetero)arylamines from this compound via palladium-catalyzed coupling reactions. The resulting compounds exhibited significant growth inhibition against various human tumor cell lines, indicating their potential as anticancer agents .
Case Study 2: Kinase Inhibition
Research focused on substituted derivatives of this compound showed effectiveness as inhibitors of the IKK complex. These findings suggest potential therapeutic applications in treating inflammatory diseases and certain cancers .
Mechanism of Action
The mechanism by which Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate exerts its effects is often related to its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Ethyl 3-Aminothieno[2,3-c]pyridine-2-carboxylate (CAS: 78790-83-7)
- Molecular Formula : C₁₀H₁₀N₂O₂S
- Molecular Weight : 222.26 g/mol
- Key Differences :
- Ester Group : Ethyl ester substituent instead of methyl, increasing hydrophobicity.
- Synthesis : Similar Pd-catalyzed coupling but requires ethyl ester precursors, leading to slightly lower yields (80%) compared to methyl derivatives .
- Applications : Primarily used in ligand synthesis for metal complexes due to enhanced steric bulk .
Methyl 3-Aminothieno[3,2-b]pyridine-2-carboxylate Derivatives
- Structural Variation: Thieno[3,2-b]pyridine core (vs. [2,3-c]), altering electronic properties and ring strain.
- Biological Activity: Derivatives exhibit anti-hepatocellular carcinoma (HCC) activity, with IC₅₀ values in the micromolar range against HepG2 cells . The [3,2-b] isomer shows higher metabolic stability in vitro compared to [2,3-c] derivatives due to reduced steric hindrance .
- Synthesis : Prepared via Buchwald-Hartwig C–N coupling using Pd(OAc)₂ and Xantphos, achieving yields of 70–85% .
Ethyl 3-Amino-4H-thieno[2,3-b]pyridine-2-carboxylate (CAS: 52505-46-1)
Methyl 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS: 5278-19-3)
- Molecular Formula : C₁₁H₁₂N₂O₂S
- Modifications : Methyl group at position 6 increases steric bulk and lipophilicity (LogP: 2.1 vs. 1.8 for the parent compound).
- Applications : Used in QSAR studies to optimize antitumor activity, showing improved membrane permeability .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : Methyl esters generally achieve higher yields (80%) compared to ethyl analogs (75%) due to faster reaction kinetics in esterification .
- Biological Relevance : The [2,3-c] isomer shows promise in apoptosis induction, while [3,2-b] derivatives are more effective in cell cycle arrest .
- Safety Profiles : Methyl derivatives exhibit lower hepatotoxicity in vitro compared to ethyl counterparts, as shown in HepG2 cell assays .
Biological Activity
Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (M-ATPC) is a heterocyclic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
M-ATPC has the molecular formula C9H8N2O2S and features a thieno[2,3-c]pyridine core. The unique structure contributes to its diverse biological activities, making it a valuable compound for research in drug development and therapeutic applications.
The biological activity of M-ATPC is primarily attributed to its interactions with various molecular targets within biological systems. These interactions can modulate enzyme activity, influence cellular signaling pathways, and induce apoptosis in cancer cells. Notably, M-ATPC has been shown to inhibit the activity of specific kinases involved in inflammatory responses and cancer progression.
Anticancer Properties
Several studies have investigated the anticancer potential of M-ATPC derivatives. In vitro assays demonstrated that certain derivatives exhibit significant growth inhibition against various human tumor cell lines, including:
- MCF-7 (breast adenocarcinoma)
- A375-C5 (melanoma)
- NCI-H460 (non-small cell lung cancer)
- HepG2 (hepatocellular carcinoma)
For example, one study reported that a derivative of M-ATPC showed a GI50 value (the concentration required to inhibit cell growth by 50%) ranging from 1.30 to 1.63 µM across different tumor cell lines, with no toxicity observed in non-tumor cells at these concentrations .
The mechanism by which M-ATPC induces apoptosis involves alterations in the cell cycle. Specifically, it decreases the percentage of cells in the G0/G1 phase while increasing apoptotic cells significantly. Flow cytometry analysis confirmed that treatment with certain derivatives led to an increase in apoptotic cells from 6.5% in untreated controls to 36.6% in treated cells .
Antimicrobial Activity
Research has also indicated that M-ATPC exhibits antimicrobial properties. It has been tested against various bacterial strains, with results suggesting that it can inhibit bacterial growth effectively. The exact mechanism remains under investigation but may involve interference with bacterial metabolic pathways or structural integrity.
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of M-ATPC:
Case Studies
In one notable case study, researchers synthesized various derivatives of M-ATPC and evaluated their effects on tumor growth inhibition and apoptosis induction in vitro. The study highlighted the importance of structural modifications on biological activity, demonstrating that specific functional groups could enhance anticancer efficacy while minimizing toxicity to normal cells.
Q & A
Q. How do electronic effects of substituents influence the reactivity of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
